molecular formula C12H30OSi2 B1329380 Hexaethyldisiloxane CAS No. 994-49-0

Hexaethyldisiloxane

Cat. No. B1329380
CAS RN: 994-49-0
M. Wt: 246.54 g/mol
InChI Key: WILBTFWIBAOWLN-UHFFFAOYSA-N
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Description

Hexamethyldisiloxane (HMDS), also known as MM, is a linear siloxane of significant commercial importance, used in various applications due to its volatile and low molecular weight nature. It serves as a fundamental building block in the synthesis of silicones and polysiloxanes, often utilized for chain terminations in these materials .

Synthesis Analysis

The synthesis of hexamethyldisiloxane-related compounds can be achieved through various methods. For instance, hexakis(trimethylsilyl)disilane, a highly branched and symmetrical organopolysilane, can be synthesized with tris(trimethylsilyl)silyllithium reacting with 1,2-dibromoethane, yielding up to 50% of the product . Additionally, the combination of phosphorus pentasulfide and hexamethyldisiloxane can efficiently convert esters and other derivatives to their corresponding thiono derivatives, offering an alternative to traditional reagents .

Molecular Structure Analysis

The molecular structure of hexamethyldisiloxane has been determined through electron diffraction studies, revealing a staggered conformation with C2v symmetry. The Si-O bond length is approximately 1.631 Å, and the Si-O-Si bond angle is around 148° to 155°, indicating a bent structure with significant intramolecular motion, such as large amplitude bending and nearly free internal rotation of the trimethylsilyl groups .

Chemical Reactions Analysis

Hexamethyldisiloxane undergoes various chemical reactions, including dissociative recombination with its cation and ion-molecule reactions with argon ions. These reactions have been studied using a flowing afterglow Langmuir probe-mass spectrometer, providing insights into the reactivity of HMDSO in the gas phase . Moreover, the metabolites of HMDSO have been identified in rat urine, demonstrating the occurrence of demethylation at the silicon-methyl bonds, which is a key step in the biodegradation process of siloxanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexamethyldisiloxane are characterized by its vibrational properties, which have been extensively studied through spectroscopic methods and quantum chemical calculations. The molecule exhibits a bent structure with a Si-O-Si angle estimated at around 150°. The vibrational spectra of HMDSO show that the Si-O-Si siloxane bridge group is crucial for the molecule's properties, influencing the low glass transition temperature, high compressibility, and low surface tension of silicone polymers . The enthalpies of formation of hexamethyldisiloxane have also been determined using rotating bomb calorimetry, contributing to the understanding of its thermodynamic stability .

Scientific Research Applications

Chemical Vapor Deposition (CVD)

Hexamethyldisiloxane (HMDSO), a similar compound to Hexaethyldisiloxane, has been investigated for its application in chemical vapor deposition, particularly for depositing high-quality silicon dioxide. This is crucial for very large-scale integrated device fabrication. Its ease of use and high vapor pressure at low temperatures make it a promising alternative to traditional sources like tetraethyorthosilicate (TEOS) (Fujino, Nishimoto, Tokumasu, & Maeda, 1992).

Dielectric Relaxation Studies

Research into the dielectric relaxation processes in hexamethyldisiloxane, which is structurally related to Hexaethyldisiloxane, has provided insights into molecular rotation and bending mechanisms, useful in understanding the behavior of molecules in small spaces and potential applications in fields like catalysis or transport (Dasgupta & Smyth, 1971).

Plasma Enhanced Chemical Vapor Deposition (PECVD)

HMDSO has been utilized as a silicon-source gas in PECVD for the growth of silicon oxide films, which are integral as passivation layers in microelectronics. Understanding the minimization of carbon content in these films is crucial for creating low permeability films, an area of significance in the field of microelectronics (Theil, Brace, & Knoll, 1994).

Catalyst Poisoning and Deactivation

Research into the deactivation of SnO2 and Pd/SnO2 catalysts by HMDSO highlights its role as a significant poison in catalyst applications. This study explored methods to improve resistance to deactivation, a vital area of research for the enhancement of catalyst longevity and efficiency in various industrial processes (Xu, Li, Yu, Luo, & Tian, 2019).

Material Synthesis and Cleavage

The synthesis of hexaalkyldisiloxane and its cleavage reactions, which may provide insights applicable to Hexaethyldisiloxane, have been studied for their potential in forming new compounds and materials. This research is foundational for developing new synthetic routes in organic chemistry and material science (Takami, 1961).

Safety And Hazards

Hexaethyldisiloxane is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

triethyl(triethylsilyloxy)silane
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InChI

InChI=1S/C12H30OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WILBTFWIBAOWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H30OSi2
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DSSTOX Substance ID

DTXSID1061362
Record name Hexaethyldisiloxane
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Molecular Weight

246.54 g/mol
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Product Name

Hexaethyldisiloxane

CAS RN

994-49-0
Record name Hexaethyldisiloxane
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Synthesis routes and methods I

Procedure details

A solution of 205 (15 mmol) in dimethylformamide (30 mL) is cooled to 0° C. and treated with imidazole (30 mmol) and triethylsilyl chloride (20 mmol). The resultant solution is warmed to room temperature. After 12 h, the reaction mixture is poured into 300 mL of water and extracted with ether (3×40 mL). The ethereal extracts are washed with water (2×25 mL) and saturated aqueous brine (25 mL), dried over magnesium sulfate and concentrated in vacuo. The residue is purified by flash chromatography to afford 206.
[Compound]
Name
205
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

Cyclosporin A (3.606 g, 3 mmol) was dissolved in dry pyridine (8 mL) and then DMAP (122 mg, 1 mmol) was added. The reaction mixture was cooled to 0° C. and then triethylsilyl trifluoromethanesulfonate (3.6 mmol) added dropwise. The mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was then poured slowly into water with stirring. The precipitated triethylsilyl ether was filtered off and washed with water. The collected cake was dissolved in a minimum volume of methanol and added to a 5% citric acid solution and stirred for 30 minutes. The precipitated product was collected by filtration and washed with water until the pH of the filtrate reached that of the water. The solid triethylsilyl ether was dried at 50° C. under vacuum to give a colorless solid. Triisopropylsilyl and tert-butyldimethylsilyl protecting groups were also introduced by following an analogous procedure.
Quantity
3.606 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
122 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the resulting solution of mesylate (4) is added 4-mercaptopyridine (129 mg; 1.4 equivalents) and acetonitrile (2 ml) and stirred under ice cooling for 1 hour. The reaction mixture is poured into ice-water and adjusted at pH 6.0. The organic layer is separated, washed with aqueous sodium hydrogen carbonate and water, dried, and concentrated in vacuum to give pyridyl sulfide (7) as foamy residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
343
Citations
G Christou, C Tran, C Young - Fluid phase equilibria, 1991 - Elsevier
As part of an extensive study of the gas—liquid critical properties of binary mixtures the present paper reports critical temperature measurements on mixtures of polydimethylsiloxanes …
Number of citations: 15 www.sciencedirect.com
S Dasgupta, CP Smyth - The Journal of Chemical Physics, 1971 - pubs.aip.org
… , together with those previously obtained for hexaethyldisiloxane, indicate that the longer … were made between 25 and 60 on hexaethyldisiloxane, two cyclic polysiloxanes,2 and four …
Number of citations: 4 pubs.aip.org
GG Kirei, MP Lisitsa - Optics and Spectroscopy, 1962 - ui.adsabs.harvard.edu
… Liquid Hexaethyldisiloxane - NASA/ADS … Liquid Hexaethyldisiloxane …
Number of citations: 3 ui.adsabs.harvard.edu
J Yang, PS White, M Brookhart - Journal of the American Chemical …, 2008 - ACS Publications
… can be achieved to yield hexaethyldisiloxane and a second … of ethane and hexaethyldisiloxane (second cleavage). Under … resists further reduction to hexaethyldisiloxane (2nd cleavage)…
Number of citations: 116 pubs.acs.org
L Spialter, JD Austin - Journal of the American Chemical Society, 1966 - ACS Publications
… dioxide to yield triethylsilanol and hexaethyldisiloxane. In a separate experiment, undersimilar conditions, triethylsilanol readily gave the dehydration product, hexaethyldisiloxane. …
Number of citations: 22 pubs.acs.org
GG Kirei, MP Lisitsa - Optics and Spectroscopy, 1961 - ui.adsabs.harvard.edu
Infrared Absorption Spectrum and Symmetry of the Hexaethyldisiloxane Molecule - NASA/ADS … Infrared Absorption Spectrum and Symmetry of the Hexaethyldisiloxane Molecule …
Number of citations: 1 ui.adsabs.harvard.edu
S Dasgupta, SK Garg, CP Smyth - Journal of the American …, 1967 - ACS Publications
… processes in hexamethyldisiloxane and hexaethyldisiloxane appear unexpectedly to be higher than that for the longer relaxation process in hexaethyldisiloxane and those for the only …
Number of citations: 30 pubs.acs.org
OV Vakulenko, GG Kirei… - Optics and Spectroscopy, 1961 - ui.adsabs.harvard.edu
… Crystalline Hexaethyldisiloxane - NASA/ADS … Crystalline Hexaethyldisiloxane …
Number of citations: 0 ui.adsabs.harvard.edu
MG Voronkov, AA Trukhina, LI Belousova… - Russian Journal of …, 2007 - Springer
… The major part of Et3SiI is converted into hexaethyldisiloxane via reaction with water which is … Hexaethyldisiloxane then reacts with initial acetyl iodide to give triethylsilyl acetate and …
Number of citations: 2 link.springer.com
L Spialter, JD Austin - Inorganic Chemistry, 1966 - ACS Publications
… temperature for 12 hr afforded about 50% conversion to hexaethyldisiloxane. The vapor … at room temperature to give hexaethyldisiloxane as the principal product together with small …
Number of citations: 37 pubs.acs.org

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